molecular formula C23H24ClN3O3S2 B2962905 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)thiophene-2-carboxamide CAS No. 1207015-22-2

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)thiophene-2-carboxamide

Cat. No.: B2962905
CAS No.: 1207015-22-2
M. Wt: 490.03
InChI Key: PFNUACJHSVNSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H24ClN3O3S2 and its molecular weight is 490.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst Development

Research has shown the development of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation. The arene sulfonyl group, similar to that in the compound of interest, is critical for high enantioselectivity, achieving up to 99% yield and 97% enantioselectivity across various substrates (Wang et al., 2006).

Alzheimer’s Disease Drug Candidates

A study synthesized new N-substituted derivatives related to the compound , evaluating them as potential drug candidates for Alzheimer’s disease. These compounds showed promising enzyme inhibition activity against acetyl cholinesterase (AChE) (Rehman et al., 2018).

Development of Mixed-Side-Chain Macrocyclic Chelates

Research on sulfomethylation of piperazine and polyazamacrocycles, which share structural similarities with the compound , demonstrates a method to create mixed-side-chain macrocyclic chelates. These chelates have potential applications in medical imaging and drug delivery (van Westrenen & Sherry, 1992).

Antimicrobial Agents

A series of compounds including 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, structurally related to the compound , were synthesized and demonstrated potent inhibitory activity against certain bacterial strains (Krishnamurthy et al., 2011).

Development of Adenosine Receptor Antagonists

A study designed and synthesized a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, sharing structural elements with the compound , as potent adenosine A2B receptor antagonists. These compounds displayed subnanomolar affinity and high selectivity, with potential therapeutic applications (Borrmann et al., 2009).

Mechanism of Action

Mode of Action

Similar compounds have been reported to act asantagonists at certain dopamine receptors . An antagonist is a type of ligand or drug that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This action inhibits the receptor’s function.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3S2/c1-2-17-6-8-19(9-7-17)25-23(28)22-21(10-15-31-22)32(29,30)27-13-11-26(12-14-27)20-5-3-4-18(24)16-20/h3-10,15-16H,2,11-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNUACJHSVNSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.